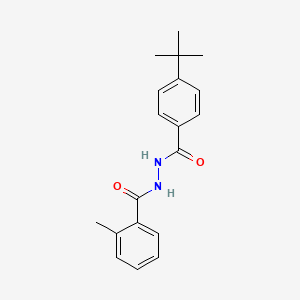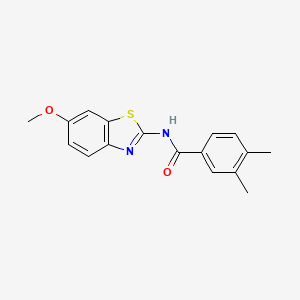![molecular formula C16H20FN3O B5650497 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is classified as a quinolone derivative, which is a class of synthetic antibiotics that have a broad spectrum of activity against bacterial infections. However, the focus of
作用机制
The mechanism of action of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride are still being studied. However, studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis.
实验室实验的优点和局限性
The advantages of using 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride in lab experiments are its potent anti-cancer properties and broad spectrum of activity against different types of cancer cells. However, the limitations of using this compound are its complex synthesis process and potential toxicity, which requires careful handling and testing.
未来方向
There are several future directions for research on 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride. One direction is to study the mechanism of action of this compound in more detail to better understand how it inhibits cancer cell growth. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as bacterial infections and autoimmune disorders. Additionally, research can be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
In conclusion, 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a synthetic compound with potential applications in various areas of scientific research. Its anti-cancer properties make it a promising candidate for cancer research, but more research is needed to fully understand its mechanism of action and potential applications in other areas of research.
合成方法
The synthesis of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a complex process that involves several steps. The first step involves the synthesis of 2-amino-4-azepanone, which is then reacted with 8-fluoro-4-quinolinol to produce the desired compound. The final step involves the addition of hydrochloric acid to produce the dihydrochloride salt form of the compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
科学研究应用
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride has potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to have anti-cancer properties, specifically against breast cancer cells. Studies have also shown that this compound can inhibit the growth of other cancer cells, such as lung cancer and colon cancer.
属性
IUPAC Name |
2-[(4-aminoazepan-1-yl)methyl]-8-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-14-5-1-4-13-15(21)9-12(19-16(13)14)10-20-7-2-3-11(18)6-8-20/h1,4-5,9,11H,2-3,6-8,10,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUAFMDNFMLGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC(=O)C3=C(N2)C(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminoazepan-1-YL)methyl]-8-fluoroquinolin-4-OL | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5650415.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)
![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)

![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)

![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)
![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)
![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)